Laminaribiose octaacetate

Beschreibung

Eigenschaften

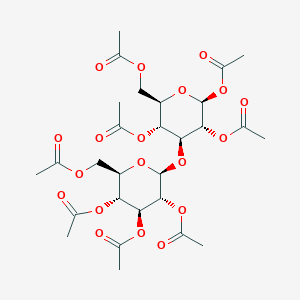

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2S,3R,4S,5R,6R)-2,3,5-triacetyloxy-6-(acetyloxymethyl)oxan-4-yl]oxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(41-15(5)33)25(42-16(6)34)28(46-19)47-24-22(40-14(4)32)20(10-38-12(2)30)45-27(44-18(8)36)26(24)43-17(7)35/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25-,26-,27-,28+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQUPCAOOLXBPP-HYSGBLIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177088 |

Source

|

| Record name | Laminaribiose octaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22551-65-1 |

Source

|

| Record name | Laminaribiose octaacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022551651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Laminaribiose octaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Laminaribiose octaacetate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Laminaribiose Octaacetate, a fully acetylated derivative of the disaccharide Laminaribiose. This document furnishes its fundamental chemical properties, outlines a standard experimental protocol for its synthesis, and presents a logical workflow for its preparation and analysis.

Core Quantitative Data

This compound's key quantitative properties are summarized below, providing a ready reference for experimental design and analysis.

| Property | Value | Source(s) |

| Molecular Formula | C28H38O19 | [1][2][3][4][5] |

| Molecular Weight | 678.6 g/mol | [1][2][5] |

| Exact Mass | 678.2007 g/mol | [1][4] |

| CAS Number | 22551-65-1 | [1][3] |

| Solubility | Soluble in DMSO | [1] |

| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Should be kept dry and in the dark. | [1] |

Experimental Protocol: Synthesis of this compound from Curdlan (B1160675)

A common method for the preparation of this compound involves the acetolysis of curdlan, a high-molecular-weight polysaccharide composed of β-(1→3)-linked glucose residues. The following protocol is a generalized procedure based on established methodologies.

Materials:

-

Curdlan

-

Acetic anhydride (B1165640)

-

Acetic acid

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Ethanol

-

Dichloromethane (DCM)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate

Procedure:

-

Acetolysis of Curdlan:

-

Suspend curdlan in a mixture of acetic anhydride and acetic acid.

-

Cool the suspension in an ice bath.

-

Slowly add concentrated sulfuric acid dropwise to the cooled and stirred suspension.

-

After the addition of sulfuric acid, allow the reaction mixture to warm to room temperature and stir for several hours until the curdlan dissolves and the reaction is complete.

-

-

Work-up:

-

Pour the reaction mixture into ice-cold water.

-

Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the product with dichloromethane.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography.

-

Elute the column with a gradient of hexane and ethyl acetate.

-

Collect the fractions containing the desired product (monitored by Thin Layer Chromatography).

-

Combine the pure fractions and evaporate the solvent to yield this compound as a white solid.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from the starting material to the final, characterized product.

Caption: Workflow for the synthesis and analysis of this compound.

References

The Discovery and History of Laminaribiose Octaacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laminaribiose (B1201645) octaacetate, a fully acetylated derivative of the disaccharide laminaribiose [β-D-Glc-(1→3)-D-Glc], has been a significant compound in carbohydrate chemistry. Its discovery and synthesis are intrinsically linked to the structural elucidation of β-glucans, particularly those found in algae and fungi. This technical guide provides a comprehensive overview of the historical discovery, methods of preparation, and detailed characterization of laminaribiose octaacetate, tailored for researchers and professionals in the fields of chemistry and drug development.

Introduction: A Historical Perspective

The journey to understanding this compound begins with the study of laminarin, a storage polysaccharide found in brown algae. The initial isolation of laminarin is credited to Schmiedeberg in 1885. Subsequent research focused on degrading this polysaccharide to understand its constituent units. The disaccharide derived from laminarin was named laminaribiose.

The development of analytical techniques, particularly methylation analysis and acetolysis, in the early to mid-20th century was pivotal. Acetolysis, the cleavage of glycosidic bonds using acetic anhydride (B1165640) and a catalytic amount of acid, proved to be a powerful tool for breaking down complex polysaccharides into their acetylated oligosaccharide components. This process not only facilitated the isolation of these smaller units but also protected their hydroxyl groups, making them amenable to further analysis and purification. It was through the acetolysis of β-glucans like laminarin and pachyman that this compound was first isolated and characterized, providing crucial evidence for the β-(1→3) linkage in these natural polymers.

Synthesis and Isolation of this compound

Several methods have been established for the preparation of this compound, ranging from degradation of natural polysaccharides to chemical and enzymatic syntheses.

From Natural Polysaccharides

One of the earliest and most common methods for obtaining this compound is through the acetolysis of β-(1→3)-glucans. Pachyman, a polysaccharide from the fungus Poria cocos, and laminarin from brown algae are primary sources.

Experimental Protocol: Acetolysis of Pachyman

-

Reaction Setup: Suspend 100 g of powdered pachyman in a mixture of acetic anhydride and glacial acetic acid.

-

Catalyst Addition: Slowly add sulfuric acid as a catalyst while maintaining the temperature of the reaction mixture.

-

Reaction: Stir the mixture at a controlled temperature for several days. The progress of the acetolysis can be monitored by taking aliquots, deacetylating them, and analyzing the sugar content by paper chromatography. The optimal reaction time to maximize the yield of laminaribiose is typically around 8 days.

-

Work-up: Pour the reaction mixture into ice water to decompose the excess acetic anhydride.

-

Extraction: Extract the acetylated sugars with a suitable organic solvent like chloroform.

-

Purification: Wash the organic extract with water, sodium bicarbonate solution, and again with water. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure to obtain a syrup.

-

Deacetylation (for analysis): Deacetylate a small portion of the syrup to analyze the sugar mixture by chromatography.

-

Chromatographic Separation: Fractionate the crude acetylated syrup using column chromatography on a Carbon-Celite column. Elute with increasing concentrations of ethanol (B145695) in water.

-

Crystallization: Collect the fractions containing laminaribiose, concentrate them to a syrup, and crystallize from methanol (B129727) to obtain pure laminaribiose.

-

Acetylation: Acetylate the purified laminaribiose with acetic anhydride and sodium acetate (B1210297) to yield β-laminaribiose octaacetate.[1]

-

Recrystallization: Recrystallize the product from a suitable solvent system to obtain pure crystalline β-laminaribiose octaacetate.

A more specific method involves the enzymatic degradation of curdlan (B1160675), a linear β-(1→3)-glucan, followed by acetylation. This method can produce the β-anomer of this compound in high yield.[2]

Experimental Protocol: Enzymatic Degradation of Curdlan and Acetylation

-

Enzymatic Hydrolysis: Suspend curdlan in a suitable buffer and treat it with a yeast cell-wall lytic enzyme preparation, such as Kitalase.[2]

-

Incubation: Incubate the mixture under optimal conditions for the enzyme (temperature and pH) until sufficient degradation has occurred.

-

Enzyme Deactivation: Heat the reaction mixture to deactivate the enzyme.

-

Purification: Purify the resulting laminaribiose from the reaction mixture, for example, by chromatography.

-

Acetylation: Acetylate the purified laminaribiose using acetic anhydride and a catalyst (e.g., sodium acetate or pyridine) to yield β-laminaribiose octaacetate.

-

Work-up and Purification: Follow standard procedures for work-up and recrystallization to obtain the pure product. A yield of over 50% for β-laminaribiose octaacetate has been reported using this method.[2]

Synthesis from D-Glucose

This compound can also be synthesized from D-glucose through acid-catalyzed reversion, a process where glucose molecules condense to form various disaccharides.

Experimental Protocol: Synthesis from D-Glucose Reversion Products

-

Reversion Reaction: Heat a mixture of D-glucose, a cation exchange resin (e.g., Amberlite IR-120 in H+ form), and water.

-

Purification of Disaccharides: After the reaction, filter off the resin and apply the solution to a Carbon-Celite column. Elute with a stepwise gradient of ethanol in water to separate the different disaccharides.

-

Acetylation: Collect the fractions containing laminaribiose, evaporate to a syrup, and acetylate using acetic anhydride and sodium acetate.

-

Chromatographic Separation of Acetates: Separate the resulting mixture of acetylated disaccharides (including this compound and cellobiose (B7769950) octaacetate) using Magnesol-Celite column chromatography with a suitable solvent system like benzene-tert-butanol.

-

Crystallization: Isolate the crystalline this compound from the appropriate fractions.

Enzymatic Synthesis

Modern biochemical methods allow for the in vitro enzymatic synthesis of laminaribiose, which can then be acetylated.

Experimental Protocol: Bienzymatic Synthesis of Laminaribiose

-

Enzyme System: Utilize a system of two enzymes: sucrose (B13894) phosphorylase (SP) and laminaribiose phosphorylase (LP).

-

Reaction: In the presence of sucrose and glucose, SP produces glucose-1-phosphate. LP then uses this intermediate and a glucose molecule to synthesize laminaribiose.

-

Optimization: Optimize reaction conditions such as enzyme ratios, substrate concentrations, and pH to maximize the yield of laminaribiose.

-

Purification and Acetylation: Purify the laminaribiose from the reaction mixture and subsequently acetylate it to this compound as described in previous sections. This method offers a greener alternative to traditional chemical synthesis.[3][4]

Quantitative Data

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₈O₁₉ | [2] |

| Molecular Weight | 678.59 g/mol | [2] |

| Melting Point (β-anomer) | 198-201 °C | [1] |

| Optical Rotation [α]D (β-anomer) | -27° (in H₂O for deacetylated form) | [1] |

| Yield (from Curdlan - enzymatic) | >50% (β-anomer) | [2] |

| Yield (from Curdlan - acetolysis) | 27% (α-anomer) | [2] |

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential tools for the structural confirmation of this compound. The chemical shifts and coupling constants of the protons and carbons provide definitive information about the stereochemistry and connectivity of the molecule.

In the ¹³C NMR spectrum, the anomeric carbons are typically observed between δ 90-105 ppm. The carbonyl carbons of the acetate groups appear around δ 169-171 ppm, and the methyl carbons of the acetates are found at approximately δ 20-21 ppm.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of this compound. The fragmentation pattern in tandem mass spectrometry (MS/MS) provides structural information, including the sequence of the monosaccharide units and the position of the glycosidic linkage.

The fragmentation of peracetylated disaccharides typically involves cleavage of the glycosidic bond, as well as fragmentation within the sugar rings. Characteristic fragment ions can be used to identify the constituent monosaccharides and their linkage.

Visualizations

Experimental Workflow: Isolation from Pachyman

Caption: Workflow for the isolation and preparation of β-laminaribiose octaacetate from pachyman.

Logical Relationship: Methods of Preparation

Caption: Overview of the different pathways to obtain this compound.

Conclusion

The discovery and synthesis of this compound have been instrumental in advancing our understanding of carbohydrate chemistry, particularly the structure and properties of β-glucans. The methods for its preparation, from classical acetolysis of natural polysaccharides to modern enzymatic syntheses, reflect the evolution of chemical and biochemical techniques. For researchers and drug development professionals, a thorough understanding of these historical and current methodologies is crucial for the synthesis of complex carbohydrates and their derivatives, which continue to be a fertile area for the discovery of new therapeutic agents.

References

- 1. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]

- 2. Peracetylated laminaribiose: preparation by specific degradation of curdlan and its chemical conversion into N-acetylhyalobiuronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Concise Review on the Molecular Structure and Function Relationship of β-Glucan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Construction of an In Vitro Synthetic Enzymatic Biosystem that Facilitates Laminaribiose Biosynthesis from Maltodextrin and Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

The β-(1→3) Glycosidic Bond in Laminaribiose Octaacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the β-(1→3) glycosidic bond in laminaribiose (B1201645) octaacetate, a key derivative of the laminaribiose disaccharide. This document details the synthesis, structural features, and spectroscopic characterization of this compound, presenting data in a clear and accessible format for researchers in carbohydrate chemistry, drug development, and related fields.

Introduction

Laminaribiose, a disaccharide composed of two glucose units linked by a β-(1→3) glycosidic bond, is a fundamental structural motif in various biologically active polysaccharides, such as curdlan (B1160675) and laminarin.[1] The peracetylated form, laminaribiose octaacetate, serves as a crucial intermediate in the synthesis of more complex glycans and as a valuable tool for studying carbohydrate conformation and interactions.[2][3] Understanding the stereochemistry and conformational dynamics of the β-(1→3) glycosidic linkage in the octaacetate derivative is paramount for the rational design of carbohydrate-based therapeutics and biomaterials.

Synthesis of this compound

This compound is most commonly synthesized via the acetolysis of β-(1→3)-glucans, such as curdlan or pachyman.[3][4] Acetolysis involves the simultaneous cleavage of glycosidic bonds and acetylation of the resulting hydroxyl groups.

Experimental Protocol: Acetolysis of Curdlan

A detailed experimental protocol for the synthesis of α-laminaribiose octaacetate from curdlan is described below.[3] A similar procedure can be employed for the synthesis of the β-anomer, which can be obtained in high yield through enzymatic degradation of curdlan followed by acetylation.[3]

Materials:

-

Curdlan

-

Acetic anhydride

-

Acetic acid

-

Sulfuric acid (concentrated)

-

Sodium acetate

-

Magnesol-Celite

-

Benzene-tert-butanol

Procedure:

-

Acetolysis: A mixture of acetic anhydride, acetic acid, and concentrated sulfuric acid is prepared and cooled. Curdlan is slowly added to this mixture while maintaining a low temperature. The reaction mixture is then stirred at a controlled temperature for several hours to effect the degradation of the polysaccharide and acetylation of the resulting oligosaccharides.

-

Work-up: The reaction is quenched by pouring the mixture into ice water. The precipitated crude product is collected by filtration, washed with water, and dried.

-

Purification: The crude product, a mixture of acetylated sugars, is subjected to column chromatography on a Magnesol-Celite column. Elution with a suitable solvent system, such as benzene-tert-butanol, allows for the separation of this compound from other products like glucose pentaacetate and higher oligosaccharides.

-

Crystallization: The fractions containing pure this compound are pooled, and the solvent is evaporated under reduced pressure. The resulting syrup is crystallized from a solvent such as ethanol to yield crystalline this compound.

Structural Elucidation of the β-(1→3) Glycosidic Bond

The three-dimensional structure of the β-(1→3) glycosidic bond in this compound has been determined by X-ray crystallography. This analysis provides precise information on the bond angles and torsional angles that define the relative orientation of the two glucose residues.

Crystallographic Data

The crystal structure of this compound reveals that both D-glucose residues adopt the ⁴C₁ pyranose conformation. The key parameters defining the conformation of the β-(1→3) glycosidic linkage are the torsional angles φ and ψ.

| Parameter | Value | Description |

| Glycosidic Linkage | β-(1→3) | |

| Torsional Angle (φ) | -81.1° | Defined by the atoms O(5')-C(1')-O(1)-C(3) |

| Torsional Angle (ψ) | 134.8° | Defined by the atoms C(1')-O(1)-C(3)-C(4) |

Data sourced from Acta Cryst. (1985). B41, 262-267.

Visualization of the Glycosidic Bond Conformation

The following diagram illustrates the key torsional angles that define the conformation of the β-(1→3) glycosidic bond in this compound.

References

- 1. cigs.unimo.it [cigs.unimo.it]

- 2. Proton-nuclear magnetic resonance study of peracetylated derivatives of ten oligosaccharides isolated from human milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peracetylated laminaribiose: preparation by specific degradation of curdlan and its chemical conversion into N-acetylhyalobiuronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]

Laminaribiose: A Technical Guide to its Natural Sources, Derivatives, and Biological Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laminaribiose (B1201645), a disaccharide composed of two glucose units linked by a β-1,3-glycosidic bond, is a molecule of significant interest in the fields of agriculture, medicine, and biotechnology. Primarily derived from the hydrolysis of laminarin, a storage polysaccharide found in brown algae, laminaribiose and its derivatives exhibit a range of biological activities, including prebiotic, immunomodulatory, and plant defense-eliciting properties. This technical guide provides an in-depth overview of the natural sources of laminaribiose, methods for its extraction and purification, the synthesis of its derivatives, and a detailed examination of its mechanisms of action. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular processes involved.

Natural Sources of Laminaribiose

Laminaribiose is not typically found in high concentrations as a free disaccharide in nature. Its primary natural source is the polysaccharide laminarin , a storage β-glucan abundant in brown algae (Phaeophyceae). Laminarin is composed of a β-(1→3)-D-glucan backbone with some β-(1→6) branches. The hydrolysis of laminarin yields various laminari-oligosaccharides, including laminaribiose.

The laminarin content in brown algae can vary significantly depending on the species, season, and environmental conditions, with concentrations reported to be as high as 35% of the dry weight.[1][2]

Table 1: Laminarin Content in Various Brown Algae Species

| Seaweed Species | Laminarin Content (% dry weight) | Reference(s) |

| Laminaria hyperborea | 5.98 - 6.24 | [2] |

| Ascophyllum nodosum | 5.82 | [2] |

| Laminaria digitata | 51 (as glucose after hydrolysis) | [3][4] |

| Saccharina latissima | Lower concentrations reported | [3][4] |

| Sargassum sp. | 15.5 - 24.17 (crude extract) | [5] |

| Laminaria japonica | Variable, used for polysaccharide extraction | [1] |

Extraction and Production of Laminaribiose

The production of laminaribiose is a multi-step process that begins with the extraction of laminarin from brown algae, followed by its controlled hydrolysis.

Extraction of Laminarin from Brown Algae

Several methods have been developed for the extraction of laminarin, with the choice of method influencing the yield and purity of the final product.

A straightforward and environmentally friendly method.

-

Protocol:

-

Wash fresh or dried seaweed with tap water to remove salts and epiphytes.

-

Dry the seaweed at room temperature or in an oven at a low temperature (e.g., 50°C).

-

Grind the dried seaweed into a fine powder.

-

Suspend the seaweed powder in distilled water (e.g., 1:10 to 1:50 w/v).[1]

-

Heat the suspension at a controlled temperature (e.g., 60-90°C) for a defined period (e.g., 1-2 hours).[1]

-

Cool the mixture and separate the solid residue by centrifugation or filtration.

-

Precipitate the laminarin from the supernatant by adding ethanol (B145695) (e.g., 3 volumes).

-

Collect the precipitate by centrifugation and dry it.

-

Mild acid extraction can improve the yield of laminarin.

-

Protocol:

-

Follow steps 1-3 of the hot water extraction protocol.

-

Suspend the seaweed powder in a dilute acid solution (e.g., 0.03-0.1 M HCl or H₂SO₄).[2][6]

-

Incubate at a controlled temperature (e.g., 70°C) for a specific duration (e.g., 2.5 hours).[2]

-

Neutralize the extract.

-

Proceed with steps 6-8 of the hot water extraction protocol.

-

UAE can enhance extraction efficiency and reduce processing time.

-

Protocol:

Hydrolysis of Laminarin to Laminaribiose

Controlled hydrolysis of laminarin is crucial for maximizing the yield of laminaribiose.

This method offers high specificity and mild reaction conditions. Enzymes such as β-1,3-glucanases (laminarinases) are used to cleave the β-1,3-glycosidic bonds in laminarin.

-

Protocol:

-

Dissolve the extracted laminarin in a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0).

-

Add a specific amount of β-1,3-glucanase (e.g., 0.05 U).[7]

-

Incubate the mixture at the optimal temperature for the enzyme (e.g., 50°C) for a defined period (e.g., overnight).[7]

-

Terminate the reaction by heat inactivation of the enzyme.

-

Analyze the products (glucose, laminaribiose, and other oligosaccharides) by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[8][9]

-

This method is less specific and can lead to the formation of byproducts.

-

Protocol:

-

Dissolve laminarin in a dilute acid solution (e.g., 4% H₂SO₄).[3]

-

Heat the solution at a high temperature for a specific time.

-

Neutralize the reaction mixture.

-

Analyze the resulting monosaccharides and oligosaccharides.

-

Table 2: Yield of Laminaribiose and Other Products from Laminarin Hydrolysis

| Hydrolysis Method | Enzyme/Acid | Key Products | Yield | Reference(s) |

| Enzymatic | β-1,3-glucanase | Laminaribiose, Glucose, Laminari-oligosaccharides | Product ratios vary with enzyme and conditions | [8][9] |

| Enzymatic | β-glucosidase (Bgl1B) | Glucose | High conversion yield | [8] |

| Acid | H₂SO₄ | Glucose and other monosaccharides | Can achieve complete hydrolysis to glucose | [3][10] |

| Acetolysis | Acetic anhydride/H₂SO₄ | Laminaribiose | - | [11] |

Derivatives of Laminaribiose

Laminaribiose serves as a starting material for the synthesis of various derivatives with modified biological activities.

Synthesis of β-(1→3)-Linked Gal-Gal Disaccharide Derivatives

A multi-step synthesis can convert laminaribiose octaacetate into β-(1→3)-linked galactobiose octaacetate with an overall yield of over 30%.[12] The key steps involve the transformation of a di-O-benzylidene derivative through regioselective reductive ring opening, preparation of a ditriflate or dimesylate, and subsequent Sₙ2 displacement with benzoate (B1203000) or thiolacetate anions.[12]

Enzymatic Synthesis of Laminaribiose

An in vitro enzymatic biosystem using α-glucan phosphorylase, laminaribiose phosphorylase, isoamylase, and 4-glucanotransferase can produce laminaribiose from maltodextrin (B1146171) and glucose.[13] This method can yield up to 179 mM laminaribiose from 50 g/L of maltodextrin and 450 mM glucose.[13]

Biological Activities and Signaling Pathways

Laminaribiose and its parent compound, laminarin, exhibit a range of biological activities by modulating specific signaling pathways.

Plant Defense Elicitation

Laminarin and its oligosaccharides are recognized as Pathogen-Associated Molecular Patterns (PAMPs) in plants, triggering PAMP-triggered immunity (PTI).

The perception of laminarin by plant cell surface receptors leads to a cascade of downstream signaling events, including:

-

Reactive Oxygen Species (ROS) Burst: A rapid production of ROS is a hallmark of plant defense activation.[14]

-

Mitogen-Activated Protein Kinase (MAPK) Cascade Activation: MAPK cascades are crucial for transducing the defense signal from the cell surface to the nucleus.[15]

-

Phytohormone Signaling: Activation of salicylic (B10762653) acid (SA) and jasmonic acid (JA) signaling pathways, leading to the expression of defense-related genes such as PAL and LOX.[15][16]

Immunomodulatory Effects

Laminarin and its derivatives can modulate the immune system in animals. They can activate macrophages, key cells of the innate immune system, leading to the production of signaling molecules like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).[17] This activation is often mediated through the recognition by specific receptors on macrophages, which in turn activates downstream signaling pathways such as the MAPK and NF-κB pathways.

Prebiotic Activity

Laminaribiose can act as a prebiotic, selectively promoting the growth and activity of beneficial gut bacteria, such as Lactobacillus and Bifidobacterium.[18] These bacteria can ferment laminaribiose, producing short-chain fatty acids (SCFAs) like butyrate, propionate, and acetate. These SCFAs have numerous health benefits, including providing energy for colon cells, modulating the immune system, and influencing metabolic health.[18][19]

Conclusion

Laminaribiose, readily obtainable from the abundant marine resource of brown algae, presents a versatile platform for the development of novel products in the pharmaceutical, nutraceutical, and agricultural sectors. Its well-documented biological activities, coupled with the potential for chemical and enzymatic modification, make it a compelling subject for further research and development. This technical guide provides a foundational understanding of laminaribiose, from its natural origins to its molecular mechanisms of action, to support and inspire future innovation.

References

- 1. academic.oup.com [academic.oup.com]

- 2. mdpi.com [mdpi.com]

- 3. Methodology for quantitative determination of the carbohydrate composition of brown seaweeds (Laminariaceae) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. orbit.dtu.dk [orbit.dtu.dk]

- 5. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 6. researchgate.net [researchgate.net]

- 7. DOT Language | Graphviz [graphviz.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Accurate Quantification of Laminarin in Marine Organic Matter with Enzymes from Marine Microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]

- 12. researchgate.net [researchgate.net]

- 13. The Construction of an In Vitro Synthetic Enzymatic Biosystem that Facilitates Laminaribiose Biosynthesis from Maltodextrin and Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chitin and Laminarin Trigger Plant Defense Responses Against Soybean Rust Caused by Phakopsora pachyrhizi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Laminarin Induces Defense Responses and Efficiently Controls Olive Leaf Spot Disease in Olive - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Laminarin-triggered defence responses are geographically dependent in natural populations of Solanum chilense - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure–immunomodulatory activity relationships of dietary polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Prebiotics and the Human Gut Microbiota: From Breakdown Mechanisms to the Impact on Metabolic Health | MDPI [mdpi.com]

Methodological & Application

Application Note: A Detailed Protocol for the Peracetylation of Laminaribiose

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peracetylation is a crucial chemical modification of carbohydrates, wherein the hydroxyl groups are converted to acetate (B1210297) esters. This process enhances the solubility of polar sugars in organic solvents, facilitating their analysis and further chemical transformations. The resulting peracetylated sugars are important intermediates in glycochemistry and drug development. This application note provides a detailed protocol for the peracetylation of laminaribiose (B1201645), a disaccharide composed of two glucose units linked by a β-1,3-glycosidic bond, to yield octa-O-acetyl-laminaribiose.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the peracetylation of disaccharides, providing a comparative overview of different catalytic methods.

| Catalyst/Method | Substrate | Reagents | Temperature (°C) | Time | Yield (%) | Reference |

| Acetic Anhydride (B1165640)/H₂SO₄ | Curdlan (B1160675) | Acetic anhydride, Acetic acid, Sulfuric acid | 35 | 7 days | ~27% (α-anomer) | [1][2] |

| Indium (III) Triflate | Lactose | Acetic anhydride, In(OTf)₃ | Room Temp | 1 h | 97% | [3] |

| Sodium Acetate (Microwave) | Lactose | Acetic anhydride, NaOAc | N/A (700W) | 15-20 min | 91% | [4] |

| Pyridine | D-Glucose | Acetic anhydride, Pyridine | 25 | 24 h | 58-66% | [5] |

| 4-DMAP | Polyphenols | Acetic anhydride, DMAP, DMF | Room Temp | Varies | 78-97% | [6][7] |

Experimental Protocol: Peracetylation of Laminaribiose using Indium (III) Triflate

This protocol is adapted from a general method for carbohydrate peracetylation utilizing indium (III) triflate as a catalyst, which is known for its high efficiency and mild reaction conditions.[3]

3.1. Materials and Reagents

-

Laminaribiose

-

Acetic Anhydride (Ac₂O)

-

Indium (III) Triflate (In(OTf)₃)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Magnesium Sulfate (B86663) (MgSO₄), anhydrous

-

Deionized Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

3.2. Procedure

-

Reaction Setup: To a clean, dry round-bottom flask, add laminaribiose (1.0 eq).

-

Addition of Acetic Anhydride: Add acetic anhydride (30 eq.) to the flask containing laminaribiose.

-

Cooling: Cool the mixture to 0 °C using an ice bath and stir to create a slurry.

-

Catalyst Addition: While stirring at 0 °C, add indium (III) triflate (0.05 eq.) to the reaction mixture.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature while continuing to stir for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After 1 hour, dilute the reaction mixture with ethyl acetate.

-

Neutralization: Carefully transfer the diluted mixture to a separatory funnel. Add a 10% aqueous sodium carbonate solution and stir for 1 hour to quench the excess acetic anhydride.

-

Extraction: Separate the organic layer. Wash the organic layer twice with a saturated aqueous sodium bicarbonate solution, followed by washing with water and brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude peracetylated laminaribiose.

-

Purification (Optional): The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Workflow and Pathway Diagrams

4.1. Experimental Workflow for Peracetylation of Laminaribiose

Caption: Experimental workflow for the peracetylation of laminaribiose.

4.2. Logical Relationship of Peracetylation Reaction Components

Caption: Key components in the peracetylation of laminaribiose.

References

- 1. Peracetylated laminaribiose: preparation by specific degradation of curdlan and its chemical conversion into N-acetylhyalobiuronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy Laminaribiose octaacetate | 22551-65-1 | >98% [smolecule.com]

- 3. Indium Triflate Catalyzed Peracetylation of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. Peracetylation of polyphenols under rapid and mild reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: Utilizing Laminaribiose Octaacetate as a Substrate for Glycosyltransferase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosyltransferases (GTs) are a ubiquitous class of enzymes that catalyze the transfer of a monosaccharide from an activated donor substrate to an acceptor molecule, which can be a carbohydrate, protein, or lipid.[1][2][3] This enzymatic activity is fundamental to the synthesis of complex glycans that play critical roles in various biological processes, including cell signaling, immune response, and host-pathogen interactions. Consequently, GTs are attractive targets for drug discovery and development.

A significant challenge in studying GTs is the availability of suitable acceptor substrates for use in high-throughput screening and kinetic assays. Laminaribiose (B1201645), a disaccharide of glucose linked by a β-1,3 glycosidic bond, serves as a foundational unit of β-glucans and can be an acceptor for GTs that elongate or branch these structures.[4][5] Laminaribiose octaacetate is a per-O-acetylated, chemically stable derivative of laminaribiose. The acetyl groups render it inactive as a glycosyl acceptor. However, through a straightforward deacetylation process, it can be converted into laminaribiose, providing a convenient and stable precursor for generating the active acceptor substrate in situ or in a preparatory step.

This document provides detailed protocols for the deacetylation of this compound and its subsequent use as an acceptor substrate in glycosyltransferase assays. Two primary detection methods are described: a luminescence-based assay for high-throughput screening and a coupled-enzyme colorimetric assay. Additionally, methods for product confirmation using HPLC and mass spectrometry are outlined.

Experimental Workflow Overview

The overall process involves the preparation of the active laminaribiose substrate from its acetylated form, followed by the enzymatic glycosyltransferase reaction and subsequent detection of the reaction products.

Figure 1: General experimental workflow from substrate preparation to detection.

Protocols

Protocol 1: Deacetylation of this compound (Zemplén Deacetylation)

This protocol describes the chemical deprotection of this compound to yield laminaribiose, the active acceptor substrate. The Zemplén deacetylation method utilizes a catalytic amount of sodium methoxide (B1231860) in methanol (B129727) for efficient removal of O-acetyl groups.[6][7]

Materials:

-

This compound

-

Anhydrous methanol (MeOH)

-

Sodium methoxide (NaOMe), 0.5 M solution in MeOH

-

Dowex® 50WX8 or similar acidic ion-exchange resin (H+ form)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

TLC mobile phase (e.g., ethyl acetate:methanol:water, 10:2:1)

-

TLC stain (e.g., p-anisaldehyde solution)

Procedure:

-

Dissolve this compound in anhydrous methanol (e.g., 10 mg/mL).

-

Add a catalytic amount of 0.5 M sodium methoxide in methanol to the solution (e.g., 0.1 equivalents).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC. The product, laminaribiose, will have a much lower Rf value than the starting material.

-

Once the reaction is complete (typically 1-4 hours), add the acidic ion-exchange resin to neutralize the sodium methoxide.

-

Stir until the pH of the solution is neutral (check with pH paper).

-

Filter off the resin and wash it with a small amount of methanol.

-

Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the deacetylated laminaribiose.

-

The purity of the resulting laminaribiose can be confirmed by NMR or mass spectrometry. The product can be used directly in the glycosyltransferase assay.

Protocol 2: Glycosyltransferase Assay using UDP-Glo™ Luminescence Platform

This protocol is adapted for a 96-well or 384-well plate format and is ideal for HTS and enzyme kinetics. It measures the amount of UDP produced, which is directly proportional to the glycosyltransferase activity.[8][9][10][11]

Materials:

-

Deacetylated laminaribiose (from Protocol 1)

-

Glycosyltransferase of interest (e.g., a β-1,6-glucosyltransferase)

-

UDP-sugar donor substrate (e.g., UDP-glucose)

-

UDP-Glo™ Glycosyltransferase Assay kit (Promega)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MnCl₂)

-

White, opaque multi-well plates

-

Luminometer

Procedure:

-

Prepare a standard curve for UDP: Follow the UDP-Glo™ kit instructions to prepare a standard curve ranging from 0 to 25 µM UDP.

-

Set up the glycosyltransferase reaction: In a well of a white, opaque plate, combine the following in a total volume of 10 µL:

-

Assay Buffer

-

Laminaribiose (final concentration, e.g., 1 mM)

-

UDP-sugar (final concentration, e.g., 100 µM)

-

Glycosyltransferase (amount to be optimized)

-

-

Negative Controls: Prepare control reactions lacking the enzyme or the acceptor substrate (laminaribiose).

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme activity.

-

UDP Detection:

-

Equilibrate the plate and the UDP-Glo™ Detection Reagent to room temperature.

-

Add 10 µL of the UDP-Glo™ Detection Reagent to each well.

-

Mix briefly on a plate shaker.

-

Incubate at room temperature for 60 minutes.

-

-

Measure Luminescence: Read the luminescence using a plate luminometer.

-

Data Analysis: Convert the relative light units (RLU) to UDP concentration using the standard curve. Calculate the specific activity of the enzyme.

Figure 2: Signaling pathway of the UDP-Glo™ assay.

Protocol 3: Coupled-Enzyme Colorimetric Glycosyltransferase Assay

This protocol provides an alternative, absorbance-based method for detecting UDP formation. It is suitable for laboratories without access to a luminometer. The assay couples the production of UDP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[12]

Materials:

-

Deacetylated laminaribiose (from Protocol 1)

-

Glycosyltransferase of interest

-

UDP-sugar donor substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

UV-transparent multi-well plates or cuvettes

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare the coupling enzyme mix: In the assay buffer, prepare a solution containing:

-

PEP (e.g., 1 mM)

-

NADH (e.g., 0.3 mM)

-

PK (e.g., 5 units/mL)

-

LDH (e.g., 7 units/mL)

-

-

Set up the reaction: In a UV-transparent plate or cuvette, combine:

-

Coupling enzyme mix

-

Laminaribiose (final concentration, e.g., 1 mM)

-

UDP-sugar (final concentration, e.g., 100 µM)

-

-

Initiate the reaction: Add the glycosyltransferase to start the reaction.

-

Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time.

-

Data Analysis: Calculate the rate of UDP formation using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹). One mole of UDP produced results in the oxidation of one mole of NADH.

Data Presentation

Quantitative data from glycosyltransferase assays should be presented in a clear and organized manner. Below are examples of tables for presenting kinetic data and inhibitor screening results.

Table 1: Michaelis-Menten Kinetic Parameters for a Hypothetical Glycosyltransferase with Laminaribiose as Acceptor

| Substrate | Km (µM) | Vmax (pmol/min/µg) |

| Laminaribiose | 550 | 1200 |

| UDP-Glucose | 85 | 1150 |

Table 2: Inhibition of a Hypothetical Glycosyltransferase by Compound X

| Compound X (µM) | % Inhibition |

| 0.1 | 5.2 |

| 1 | 25.8 |

| 10 | 78.3 |

| 100 | 95.1 |

| IC50 (µM) | 4.5 |

Product Confirmation by HPLC and Mass Spectrometry

To confirm that laminaribiose is indeed being glycosylated, the reaction products can be analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[13][14]

Brief Protocol:

-

Perform a larger scale glycosyltransferase reaction.

-

Stop the reaction by heating or adding a quenching agent (e.g., EDTA).

-

Remove the enzyme, for example, by centrifugal filtration.

-

Analyze the supernatant by HPLC, preferably using a column suitable for carbohydrate analysis (e.g., an amino or amide HILIC column).[15]

-

Compare the chromatogram to that of the negative control reaction to identify the new product peak.

-

Collect the product peak and analyze by electrospray ionization mass spectrometry (ESI-MS) to confirm the mass of the expected trisaccharide product.

This application note provides a framework for utilizing this compound as a stable precursor for a glycosyltransferase acceptor substrate. The detailed protocols for deacetylation and subsequent use in robust assay platforms should facilitate the study of glycosyltransferases in academic and industrial research settings.

References

- 1. mdpi.com [mdpi.com]

- 2. Glycosyltransferase Activity Assay Using Colorimetric Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycosyltransferases - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The Construction of an In Vitro Synthetic Enzymatic Biosystem that Facilitates Laminaribiose Biosynthesis from Maltodextrin and Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring a novel β-1,3-glucanosyltransglycosylase, MlGH17B, from a marine Muricauda lutaonensis strain for modification of laminari-oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry-online.com [chemistry-online.com]

- 7. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. UDP-Glo™ Glycosyltransferase Assay Technical Manual [worldwide.promega.com]

- 9. UDP-GloTM Glycosyltransferase Assay [bio-protocol.org]

- 10. worldwide.promega.com [worldwide.promega.com]

- 11. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Modified Coupled Enzyme Method for O-linked GlcNAc Transferase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protein glycosylation analysis by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. m.youtube.com [m.youtube.com]

Applications of Laminaribiose Octaacetate in Carbohydrate Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Laminaribiose (B1201645) octaacetate, a fully acetylated form of the disaccharide laminaribiose (β-1,3-glucan), serves as a versatile building block and valuable tool in carbohydrate chemistry. Its protected hydroxyl groups enhance its solubility in organic solvents and allow for selective chemical modifications, making it a key intermediate in the synthesis of complex carbohydrates and glycoconjugates. This document provides an overview of its applications, including detailed experimental protocols and quantitative data for its synthesis and derivatization.

I. Synthesis of Laminaribiose Octaacetate

This compound can be efficiently synthesized from the microbial polysaccharide curdlan (B1160675). Two primary methods are employed, yielding either the α- or β-anomer.

1. Acetolysis of Curdlan (Yielding α-Laminaribiose Octaacetate)

This method involves the acid-catalyzed cleavage and acetylation of the glycosidic bonds in curdlan.

2. Enzymatic Degradation of Curdlan followed by Acetylation (Yielding β-Laminaribiose Octaacetate)

This approach utilizes enzymes for a specific degradation of curdlan, followed by chemical acetylation. This method provides a higher yield of the β-anomer.[1]

Quantitative Data on Synthesis

| Method | Starting Material | Product | Yield (%) | Reference |

| Acetolysis | Curdlan | α-Laminaribiose octaacetate | 27 | [1] |

| Enzymatic Degradation & Acetylation | Curdlan | β-Laminaribiose octaacetate | >50 | [1] |

Experimental Protocols

Protocol 1: Synthesis of α-Laminaribiose Octaacetate via Acetolysis of Curdlan

Materials:

-

Curdlan

-

Acetic anhydride (B1165640)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Ethanol

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Suspend curdlan in acetic anhydride in a round-bottom flask equipped with a magnetic stirrer and a cooling bath.

-

Slowly add concentrated sulfuric acid dropwise while maintaining the temperature below 30°C.

-

Stir the reaction mixture at room temperature for 48 hours.

-

Pour the reaction mixture into ice-cold water and stir until the excess acetic anhydride has hydrolyzed.

-

Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain a crude syrup.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate (B1210297) to yield pure α-laminaribiose octaacetate.

Protocol 2: Synthesis of β-Laminaribiose Octaacetate via Enzymatic Degradation and Acetylation

Materials:

-

Curdlan

-

Kitalase (or other β-1,3-glucanase preparation)

-

Sodium acetate buffer (pH 5.0)

-

Acetic anhydride

-

Dichloromethane

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate solution (saturated)

-

Silica gel for column chromatography

Procedure:

-

Suspend curdlan in sodium acetate buffer in a reaction vessel.

-

Add the Kitalase enzyme preparation and incubate the mixture at 37°C with gentle agitation for 24-48 hours, or until sufficient degradation is achieved (monitored by TLC).

-

Terminate the enzymatic reaction by heating the mixture to 100°C for 10 minutes.

-

Centrifuge the mixture to remove any insoluble material and collect the supernatant containing laminaribiose.

-

Lyophilize the supernatant to obtain crude laminaribiose.

-

Dissolve the crude laminaribiose in pyridine in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution in an ice bath and add acetic anhydride dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by slowly adding ice-water.

-

Extract the product with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain β-laminaribiose octaacetate.

II. Applications in Chemical Synthesis

This compound is a valuable starting material for the synthesis of other important carbohydrate structures.

1. Synthesis of β-(1→3)-Linked Gal-Gal Disaccharide Derivatives

This compound can be converted into β-(1→3)-linked galactobiose octaacetate through a multi-step synthesis. This transformation highlights its utility as a scaffold for creating novel disaccharides with different stereochemistries.

2. Synthesis of N-acetylhyalobiuronic Acid

β-Laminaribiose octaacetate serves as a precursor for the synthesis of N-acetylhyalobiuronic acid, which is the repeating disaccharide unit of hyaluronic acid, a biopolymer with significant applications in medicine and cosmetics.[1]

Experimental Workflow and Diagrams

Caption: Synthesis pathways for α- and β-laminaribiose octaacetate from curdlan.

Caption: Synthetic applications of β-laminaribiose octaacetate.

III. Potential Applications in Drug Development and Food Industry

While detailed protocols and extensive quantitative data are still emerging, this compound and its derivatives hold promise in several areas:

-

Pharmaceuticals: As a precursor for bioactive molecules, its derivatives are being explored for their therapeutic potential. The synthesis of components of important biopolymers like hyaluronic acid demonstrates its value in creating medically relevant compounds.[1]

-

Enzymatic Studies: It can serve as a substrate to study the activity and specificity of various glycosidases and glycosyltransferases, providing insights into carbohydrate metabolism.

-

Prebiotic Potential: Laminaribiose itself is considered a prebiotic. While the octaacetate form would require deacetylation to become available for gut microbiota, it could be investigated as a more stable delivery form of laminaribiose.

Further research is necessary to fully elucidate the mechanisms and quantify the effects of this compound in these applications. The development of standardized protocols for evaluating its biological activity will be crucial for advancing its use in drug development and functional food industries.

References

Application Notes and Protocols: Laminaribiose Octaacetate as a Versatile Starting Material for Disaccharide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laminaribiose (B1201645), a β-(1→3)-linked disaccharide of glucose, serves as a valuable precursor in carbohydrate chemistry. Its peracetylated form, laminaribiose octaacetate, is a stable and readily available starting material for the synthesis of various biologically significant disaccharides. This document provides detailed application notes and experimental protocols for the multi-step synthesis of β-(1→3)-linked galactobiose octaacetate from this compound, a key transformation showcasing the utility of this starting material. The synthesized galactobiose derivatives have potential applications in glycobiology and drug discovery, as this structural motif is found in various natural sugar chains.

Synthetic Strategy Overview

The overall synthetic strategy involves the transformation of the glucose units of this compound into galactose units. This is achieved through a six-step reaction sequence that includes the formation of a di-O-benzylidene derivative, regioselective reductive ring opening, mesylation or triflation of the resulting diol, and subsequent SN2 displacement with a benzoate (B1203000) or thiolacetate anion to invert the stereochemistry at the C-4 and C-4' positions.

Caption: Overall workflow for the synthesis of β-(1→3)-linked galactobiose octaacetate.

Experimental Protocols

Protocol 1: Synthesis of Benzyl 2-O-Acetyl-3-O-(2,3-di-O-acetyl-4,6-O-benzylidene-β-D-glucopyranosyl)-4,6-O-benzylidene-β-D-glucopyranoside (4)

This protocol describes the preparation of the key di-O-benzylidene intermediate.

-

Deacetylation of Benzyl β-laminaribioside peracetate (3):

-

Dissolve benzyl β-laminaribioside peracetate (3) (15 mmol) in a 3:7 mixture of tetrahydrofuran-methanol (100 mL).[1]

-

Add a solution of sodium methoxide (B1231860) in methanol (B129727) (5.2 M, 1 mL) and stir the mixture at room temperature for 2 hours.[1]

-

Neutralize the reaction with Dowex 50w-x8 (H+) resin, filter, and concentrate to dryness.[1]

-

-

Benzylidenation and Reacetylation:

Protocol 2: Synthesis of β-(1→3)-linked Gal-Gal Disaccharide Derivative (10) from Dimesylate (8)

This protocol details the crucial SN2 displacement step to form the galactose configuration.

-

Preparation of the Dimesylate (8): The diol (6) is treated with methanesulfonyl chloride in pyridine (B92270) to yield the corresponding dimesylate (8).[1]

-

SN2 Displacement with Sodium Benzoate:

-

Prepare a mixture of the dimesylate derivative (e.g., compound 9, a related dimesylate) (0.1 mmol) and sodium benzoate (100 mg) in hexamethylphosphoramide (B148902) (HMPA) (3 mL).[1]

-

Stir the mixture at 120 °C for 48 hours.[1]

-

After cooling, pour the reaction mixture into water and extract with ethyl acetate.[1]

-

Wash the organic extracts with water, dry over sodium sulfate (B86663) (Na2SO4), and concentrate to yield the crude product (10).[1]

-

Protocol 3: Synthesis of β-(1→3)-linked Gal-Gal Disaccharide Derivative via the Ditriflate Intermediate (12)

This protocol offers an alternative to the dimesylate route using a more reactive leaving group.[1]

-

Preparation of the Ditriflate (12):

-

Treat the diol (6) with trifluoromethanesulfonic anhydride (B1165640) at -10 °C in pyridine.[1]

-

-

SN2 Displacement:

-

The resulting ditriflate (12) can then undergo SN2 displacement with a suitable nucleophile, such as sodium benzoate, under conditions similar to those described in Protocol 2, though potentially at a lower temperature or for a shorter duration due to the higher reactivity of the triflate leaving group.[1]

-

Quantitative Data Summary

The synthesis of β-(1→3)-linked galactobiose octaacetate (14) from this compound (2) was achieved in a 6-step reaction sequence with an overall yield of over 30%.[2][3]

| Step | Reactants | Reagents and Conditions | Product | Yield |

| Preparation of Benzyl β-laminaribioside peracetate (3) | This compound (2) | Conventional acetylation | Benzyl β-laminaribioside peracetate (3) | N/A |

| Preparation of 4,6:4',6'-di-O-benzylidene derivative (4) | Benzyl β-laminaribioside peracetate (3) | 1. NaOMe, THF/MeOH; 2. α,α-dimethoxytoluene, p-TsOH, DMF; 3. Ac2O | Benzyl 2-O-Acetyl-3-O-(2,3-di-O-acetyl-4,6-O-benzylidene-β-D-glucopyranosyl)-4,6-O-benzylidene-β-D-glucopyranoside (4) | 83% |

| SN2 Displacement of Dimesylate (9) with Sodium Benzoate | Dimesylate derivative (9) | Sodium benzoate, HMPA, 120 °C, 48 h | Benzyl 4-O-Benzoyl-3-O-(4-O-benzoyl-2,3,6-tri-O-benzyl-β-D-galactopyranosyl)-2,6-di-O-benzyl-β-D-galactopyranoside (10) | N/A |

| SN2 Displacement of a related mesylate with Potassium Thioacetate (B1230152) | A related mesylate compound | KSAc, HMPA, 100 °C, 30 h | Corresponding thioacetate derivative | N/A |

Deprotection of Acetylated Disaccharides

The final step in many disaccharide syntheses is the removal of protecting groups, such as acetates. A common and effective method for deacetylation is the Zemplén deacetylation.[4]

Protocol 4: Zemplén Deacetylation

-

Dissolve the O-acetylated disaccharide (1.0 equivalent) in dry methanol (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).[4]

-

Cool the solution to 0°C and add a catalytic amount of sodium methoxide (1 M or 28% solution in methanol).[4]

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.[4]

-

Neutralize the reaction by adding an ion-exchange resin (H+ form) and stir until the pH is neutral.[4]

-

Filter off the resin and wash it with methanol.[4]

-

Combine the filtrate and washings and concentrate under reduced pressure.[4]

-

Purify the resulting residue by silica (B1680970) gel column chromatography if necessary to obtain the deprotected disaccharide.[4]

Caption: General workflow for Zemplén deacetylation of a disaccharide.

Conclusion

This compound is a highly effective and versatile starting material for the synthesis of complex disaccharides. The protocols outlined above provide a clear pathway for the transformation of the glucosyl moieties into galactosyl units, demonstrating the potential for creating diverse carbohydrate structures for further research and development in the fields of glycobiology and medicinal chemistry. The strategic use of protecting groups and stereoinvertive reactions are key to the successful synthesis of these valuable compounds.

References

Application Notes and Protocols: Investigating the Prebiotic Potential of Laminaribiose Octaacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human gut microbiome plays a pivotal role in health and disease, influencing everything from nutrient metabolism to immune function. Prebiotics are non-digestible food ingredients that confer a health benefit on the host by selectively stimulating the growth and/or activity of one or a limited number of beneficial bacteria in the colon. This selective fermentation leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, which are crucial for maintaining gut homeostasis and have systemic health benefits.

Laminaribiose is a disaccharide consisting of two glucose units linked by a β-(1→3) glycosidic bond.[1][2][3] Its acetylated form, Laminaribiose octaacetate, is a more hydrophobic derivative.[1][4] While the prebiotic potential of laminaran, a polysaccharide rich in laminaribiose, has been suggested, the specific effects of this compound on the gut microbiota are not well-documented.[4] This application note provides a comprehensive set of protocols to investigate the prebiotic potential of this compound using an in vitro human fecal fermentation model. The methodologies described herein will enable researchers to assess its impact on microbial composition and SCFA production.

Principle of the Method

The prebiotic potential of a test compound is evaluated by its ability to be fermented by the gut microbiota in an anaerobic environment. An in vitro batch fermentation model using human fecal slurries is a widely accepted method to simulate the conditions of the human colon.[[“]][6][7] The fermentation of a prebiotic substrate by beneficial bacteria, such as Bifidobacterium and Lactobacillus, typically results in a decrease in pH and the production of SCFAs. The prebiotic activity is quantified by measuring these changes and by analyzing the shifts in the microbial community composition using 16S rRNA gene sequencing.

Experimental Workflow

The following diagram illustrates the experimental workflow for assessing the prebiotic potential of this compound.

Caption: Experimental workflow for in vitro evaluation of prebiotic potential.

Materials and Reagents

-

This compound (Test Substrate)

-

Inulin (Positive Control)

-

Anaerobic Basal Broth (e.g., containing peptone water, yeast extract, NaCl, K2HPO4, KH2PO4, MgSO4·7H2O, CaCl2·6H2O, NaHCO3, Tween 80, hemin, vitamin K1, L-cysteine-HCl, and resazurin)

-

Fresh human fecal samples from healthy donors

-

Phosphate-buffered saline (PBS), anaerobic

-

SCFA standards (acetate, propionate, butyrate)

-

Internal standard for GC (e.g., 2-ethylbutyric acid)

-

Metaphosphoric acid

-

DNA extraction kit (e.g., QIAamp DNA Stool Mini Kit)

-

PCR primers for 16S rRNA gene (e.g., V3-V4 region)

-

PCR master mix

-

Anaerobic chamber or jars with gas packs

-

Incubator

-

pH meter

-

Gas chromatograph with Flame Ionization Detector (GC-FID)

-

Next-generation sequencing platform

Experimental Protocols

In Vitro Fecal Fermentation

-

Preparation of Fecal Slurry:

-

Collect fresh fecal samples from at least three healthy donors who have not taken antibiotics for at least three months.

-

Pool and homogenize the samples to prepare a 10% (w/v) fecal slurry in anaerobic PBS inside an anaerobic chamber.

-

Filter the slurry through four layers of sterile cheesecloth to remove large particulate matter.

-

-

Fermentation Setup:

-

Prepare the anaerobic basal broth and dispense into sterile fermentation vessels.

-

Add the test substrates to the vessels to a final concentration of 1% (w/v). Set up the following conditions in triplicate:

-

Negative Control: Basal broth + fecal slurry (no added carbohydrate).

-

Positive Control: Basal broth + Inulin + fecal slurry.

-

Test Condition: Basal broth + this compound + fecal slurry.

-

-

Inoculate each vessel with the fecal slurry to a final concentration of 10% (v/v).

-

-

Incubation and Sampling:

-

Incubate the fermentation vessels at 37°C under anaerobic conditions.

-

Collect samples at 0, 12, 24, and 48 hours for pH measurement, SCFA analysis, and microbial community analysis.

-

Short-Chain Fatty Acid (SCFA) Analysis by Gas Chromatography (GC-FID)

-

Sample Preparation:

-

Centrifuge the collected fermentation samples at 10,000 x g for 10 minutes.

-

Filter the supernatant through a 0.22 µm filter.

-

To 1 mL of the filtered supernatant, add 200 µL of 25% metaphosphoric acid and 100 µL of internal standard (e.g., 2-ethylbutyric acid at a known concentration).

-

Incubate on ice for 30 minutes and then centrifuge at 12,000 x g for 15 minutes.

-

Transfer the supernatant to a GC vial for analysis.

-

-

GC-FID Conditions (Example):

-

Column: Agilent J&W DB-FFAP column (or equivalent).

-

Injector Temperature: 250°C.

-

Detector Temperature: 300°C.

-

Oven Program: Start at 100°C, hold for 2 minutes, ramp to 180°C at 8°C/min, then ramp to 240°C at 20°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of acetate, propionate, and butyrate.

-

Calculate the concentration of each SCFA in the samples by comparing their peak areas to the standard curve and correcting for the internal standard.

-

Gut Microbiota Analysis by 16S rRNA Gene Sequencing

-

DNA Extraction:

-

Extract total genomic DNA from the collected fermentation samples (pellets from centrifugation) using a commercial DNA extraction kit according to the manufacturer's instructions.

-

-

PCR Amplification and Library Preparation:

-

Sequencing and Bioinformatic Analysis:

-

Sequence the prepared libraries.

-

Process the raw sequencing data using a bioinformatics pipeline (e.g., QIIME 2, DADA2) to perform quality filtering, denoising, taxonomic classification, and diversity analysis (alpha and beta diversity).

-

Data Presentation and Expected Results (Hypothetical)

The following tables present hypothetical data to illustrate the expected outcomes of the experiments.

Table 1: pH Changes During In Vitro Fermentation

| Time (hours) | Negative Control (Mean ± SD) | Inulin (Mean ± SD) | This compound (Mean ± SD) |

| 0 | 7.0 ± 0.1 | 7.0 ± 0.1 | 7.0 ± 0.1 |

| 12 | 6.8 ± 0.1 | 6.2 ± 0.2 | 6.5 ± 0.2 |

| 24 | 6.7 ± 0.2 | 5.5 ± 0.3 | 5.9 ± 0.3 |

| 48 | 6.6 ± 0.2 | 5.2 ± 0.3 | 5.4 ± 0.4 |

Table 2: Short-Chain Fatty Acid (SCFA) Concentrations (mM) at 48 hours

| SCFA | Negative Control (Mean ± SD) | Inulin (Mean ± SD) | This compound (Mean ± SD) |

| Acetate | 15.2 ± 2.1 | 55.8 ± 4.5 | 40.1 ± 3.8 |

| Propionate | 5.1 ± 1.0 | 20.3 ± 2.5 | 15.7 ± 2.1 |

| Butyrate | 4.5 ± 0.8 | 25.1 ± 3.1 | 18.9 ± 2.7 |

| Total SCFAs | 24.8 ± 3.5 | 101.2 ± 9.8 | 74.7 ± 8.2 |

Table 3: Hypothetical Changes in Relative Abundance of Key Bacterial Taxa (%) at 48 hours

| Bacterial Taxon | Initial (t=0) | Negative Control | Inulin | This compound |

| Phylum: Firmicutes | 55.0 | 56.2 | 45.3 | 48.5 |

| Phylum: Bacteroidetes | 35.0 | 34.1 | 30.5 | 32.1 |

| Phylum: Actinobacteria | 5.0 | 4.8 | 18.2 | 13.4 |

| Genus: Bifidobacterium | 4.0 | 3.8 | 15.1 | 11.2 |

| Genus: Lactobacillus | 1.0 | 1.1 | 3.5 | 2.8 |

| Genus: Bacteroides | 20.0 | 19.5 | 15.2 | 16.8 |

| Genus: Faecalibacterium | 8.0 | 7.8 | 10.2 | 9.5 |

Potential Signaling Pathway

The SCFAs produced during the fermentation of prebiotics can act as signaling molecules. Butyrate, for instance, is a primary ligand for G-protein coupled receptors like GPR43 (also known as FFAR2). The activation of this receptor can trigger various downstream signaling cascades that influence host physiology, including immune regulation and gut barrier function.[[“]][11][12][13]

Caption: Activation of the GPR43 signaling pathway by butyrate.

Data Interpretation and Conclusion

The hypothetical results suggest that this compound has prebiotic potential. A significant decrease in pH during fermentation with this compound, compared to the negative control, indicates its utilization by gut bacteria. The increased production of SCFAs, particularly acetate, propionate, and butyrate, further supports its fermentation.

The analysis of the gut microbiota composition would be crucial. A selective increase in the relative abundance of beneficial bacteria, such as Bifidobacterium and Lactobacillus, at the expense of neutral or potentially harmful bacteria, is a hallmark of a prebiotic effect.

References

- 1. Buy this compound | 22551-65-1 | >98% [smolecule.com]

- 2. Laminaribiose - Wikipedia [en.wikipedia.org]

- 3. Laminaribiose | C12H22O11 | CID 122350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C28H38O19 | CID 3082209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. consensus.app [consensus.app]

- 6. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 7. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of Mice [bio-protocol.org]

- 8. 16S rRNA Sequencing Guide [blog.microbiomeinsights.com]

- 9. researchgate.net [researchgate.net]

- 10. 16S rRNA Sequencing for Gut Microbiota Profiling - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | The SCFA Receptor GPR43 and Energy Metabolism [frontiersin.org]

Application Note: High-Yield Enzymatic Synthesis and Acetylation of Laminaribiose

Audience: Researchers, scientists, and drug development professionals.

Introduction

Laminaribiose (B1201645), a disaccharide composed of two glucose units linked by a β-1,3 glycosidic bond, is a valuable molecule with applications as a potential prebiotic, a powerful germinating agent, and a precursor for building blocks in the pharmaceutical industry.[1][2] Traditional chemical synthesis methods often suffer from low yields and the need for harsh conditions.[3] In contrast, enzymatic synthesis offers a green, efficient, and highly specific alternative. This application note details a high-yield, one-pot enzymatic method for producing laminaribiose from low-cost substrates, followed by a standard protocol for its peracetylation, a crucial step for protecting its hydroxyl groups for further chemical derivatization.

Part 1: High-Yield Enzymatic Synthesis of Laminaribiose

Principle

This protocol utilizes an in vitro multi-enzyme system to synthesize laminaribiose from maltodextrin (B1146171) and glucose. The system comprises four key enzymes:

-

Isoamylase (IA): Debranches maltodextrin into linear malto-oligosaccharides.

-

α-glucan phosphorylase (αGP): Catalyzes the phosphorolysis of malto-oligosaccharides to produce glucose-1-phosphate (G1P).

-

Laminaribiose phosphorylase (LBP): Synthesizes laminaribiose from G1P and a glucose acceptor.[2]

-

4-α-glucanotransferase (4GT): Improves yield by recycling maltose, a by-product of the αGP reaction, back into malto-oligosaccharides.[4]

This cascade reaction efficiently converts simple, inexpensive starting materials into the target disaccharide under mild conditions.

References

- 1. The Construction of an In Vitro Synthetic Enzymatic Biosystem that Facilitates Laminaribiose Biosynthesis from Maltodextrin and Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Continuous enzymatic production and adsorption of laminaribiose in packed bed reactors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Laminaribiose Octaacetate

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of laminaribiose (B1201645) octaacetate.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing laminaribiose octaacetate, and which one offers the best yield?

Several starting materials can be used for the synthesis of this compound, each with its own advantages and typical yields. The choice of starting material often depends on the desired anomer (α or β), scale of the reaction, and available resources.

-

Curdlan (B1160675): A microbial polysaccharide, is an excellent starting material for producing the β-anomer. Enzymatic degradation of curdlan followed by acetylation can yield β-laminaribiose octaacetate in over 50%.[1] Acetolysis of curdlan can also produce α-laminaribiose octaacetate, but with a lower yield of around 27%.[1]

-

D-glucose: this compound can be synthesized from the acid-catalyzed reversion of D-glucose.[2] This method involves the formation of various disaccharides, requiring subsequent chromatographic separation to isolate the desired product.

-

Maltodextrin (B1146171) and Glucose: An in vitro enzymatic biosystem using α-glucan phosphorylase, laminaribiose phosphorylase, isoamylase, and 4-glucanotransferase can produce laminaribiose from maltodextrin and glucose with a high product yield of 91.9% based on maltodextrin.[3]

Q2: I am struggling with the stereoselectivity of the β-(1→3)-glycosidic bond formation in my chemical synthesis. How can I improve this?

The formation of the β-(1→3)-glycosidic bond is a known challenge in the chemical synthesis of laminaribiose, often leading to poor stereoselectivity and the formation of unwanted side products.[4][5] To favor the formation of the β-anomer, consider the following strategies:

-

Neighboring Group Participation: Employing a participating protecting group at the C-2 position of the glycosyl donor, such as an acetyl group, can promote the formation of the β-glycosidic bond through anchimeric assistance.

-

Choice of Glycosyl Donor and Acceptor: The selection of appropriate protecting groups on both the glycosyl donor and acceptor is crucial. For instance, using a glucofuranose protected by acetal (B89532) groups as the acceptor can favor the target O-3 glycosylation.

-

Catalyst and Promoter Systems: The nature of the Lewis acid used as a catalyst plays a significant role. Careful selection and optimization of the catalyst and promoter system are necessary.

Q3: My reaction is complete, but I am having difficulty purifying the final product. What are the recommended purification techniques for this compound?